molecular formula C19H17N3O3 B2374861 N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide CAS No. 1251561-90-6

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide

Cat. No.: B2374861
CAS No.: 1251561-90-6
M. Wt: 335.363
InChI Key: SFEIDYBBXWDRQL-UHFFFAOYSA-N
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Description

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide is a complex organic compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the benzamide group and other functional groups. Common synthetic routes include:

    Quinoline Core Synthesis: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Functional Group Introduction:

    Benzamide Group Addition: The final step involves the coupling of the quinoline derivative with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, resulting in the formation of dihydroquinoline derivatives.

    Substitution: Electrophilic substitution reactions can introduce new functional groups onto the quinoline core or the benzamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens, nitro groups, and sulfonic acids are employed under acidic or basic conditions.

Major Products

Scientific Research Applications

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide
  • N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)-4-ethyl-1,2,3-triazole-5-carboxamide

Uniqueness

N-(2-((4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)amino)-2-oxoethyl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

IUPAC Name

N-[2-[(4-methyl-2-oxo-1H-quinolin-7-yl)amino]-2-oxoethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O3/c1-12-9-17(23)22-16-10-14(7-8-15(12)16)21-18(24)11-20-19(25)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,20,25)(H,21,24)(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFEIDYBBXWDRQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)CNC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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